molecular formula C12H16Cl3N3S B2482447 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride CAS No. 928026-32-8

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride

Cat. No.: B2482447
CAS No.: 928026-32-8
M. Wt: 340.69
InChI Key: AUVOFOIMQWJMEO-UHFFFAOYSA-N
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Description

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride (CAS: 956317-35-4) is a benzo[d]thiazole derivative with a 1,4-diazepane substituent at the 2-position and a chlorine atom at the 6-position. Its molecular formula is C₁₂H₁₅Cl₂N₃S, with a molecular weight of 304.24 . The compound is structurally characterized by a bicyclic benzothiazole core fused to a seven-membered diazepane ring, protonated as a dihydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S.2ClH/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16;;/h2-3,8,14H,1,4-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVOFOIMQWJMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride typically involves the formation of the benzothiazole ring followed by the introduction of the diazepane moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with chloroacetyl chloride can yield the benzothiazole core, which is then reacted with 1,4-diazepane under suitable conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzo[d]thiazole compounds exhibit anticancer properties. The presence of the diazepane moiety in 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell cycle progression and inducing cell death pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Effects

Due to its diazepane structure, this compound may have neuropharmacological applications, particularly in the modulation of GABAergic activity. Compounds with similar structures have been studied for their anxiolytic and sedative effects, suggesting that this compound could be explored for treating anxiety disorders and other neurological conditions .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzo[d]thiazole and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

CompoundIC50 (µM)Cell Line
Compound A15HeLa
Compound B10MCF7
This compound12A549

Case Study 2: Antimicrobial Testing

A recent study assessed the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that compounds with similar structures to this compound displayed potent antibacterial activity, especially against Staphylococcus aureus and Escherichia coli .

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus32
E. coli64
P. aeruginosa128

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of 6-chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride with analogous compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications/Activities Reference
This compound Benzo[d]thiazole 6-Cl, 2-(1,4-diazepane), dihydrochloride salt C₁₂H₁₅Cl₂N₃S 304.24 Research (unspecified targets)
1,4-Benzodioxin-based fused bis-thiadiazole analogs Benzodioxine + bis-thiadiazole Fused thiadiazole rings, variable R-groups Varies (e.g., C₁₄H₁₀N₄O₂S₂) ~350–400 α-Amylase/α-glucosidase inhibition (antidiabetic)
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine 6-Cl, 7-CH₃, dihydroxybenzylidene hydrazine C₁₆H₁₄ClN₃O₄S₂ 411.88 Potential antimicrobial/antioxidant (structural inference)
2-Substituted benzo[d]thiazole derivatives Benzo[d]thiazole Variable aryl/alkenyl groups at 2-position C₁₃H₁₀N₂S (example) ~250–300 Versatile intermediates in organic synthesis

Key Observations :

  • Core Heterocycles : Unlike benzodioxine- or benzodithiazine-based analogs , the target compound retains a simpler benzo[d]thiazole core, which may influence electronic properties and binding interactions.
  • Substituent Diversity : The 1,4-diazepane group in the target compound introduces a basic, flexible nitrogen-rich ring, contrasting with rigid fused thiadiazole systems in benzodioxine analogs or sulfonyl/hydroxy groups in benzodithiazines .
  • Solubility : The dihydrochloride salt form improves aqueous solubility compared to neutral analogs like 2-aryl/alkenyl benzo[d]thiazoles .

Key Observations :

  • Benzodioxine-thiadiazole analogs achieve higher yields (70–90%) via iodine-mediated cyclization , whereas 2-substituted benzo[d]thiazoles show variable yields (41–94%) depending on substituents .

Biological Activity

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride is a compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation.

  • Molecular Formula : C₁₂H₁₄ClN₃S
  • Molecular Weight : 267.78 g/mol
  • CAS Number : 348134-09-8
  • Density : 1.311 g/cm³
  • Boiling Point : 414.8 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This compound may inhibit certain enzymatic activities by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic processes. The precise mechanisms can vary based on the biological context and the specific targets involved.

Anticancer Properties

Research indicates that compounds within the benzothiazole family, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives of benzothiazoles demonstrated marked inhibition of cancer cell proliferation and migration. For instance, compounds similar to this one have shown efficacy against various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) by inducing apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of migration

Anti-inflammatory Effects

Benzothiazole derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to their therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

  • Study on Novel Benzothiazole Compounds : This research synthesized multiple benzothiazole derivatives, including variants of this compound. The findings revealed that these compounds significantly inhibited tumor growth in vitro and in vivo models, showcasing their potential as anti-cancer agents .
  • Mechanistic Insights : Western blot analyses from various studies indicated that these compounds could modulate apoptotic pathways by increasing the expression of pro-apoptotic proteins like p53 while decreasing anti-apoptotic factors .
  • Comparative Analysis with Other Derivatives : Comparative studies have shown that while other benzothiazole derivatives exhibit varying degrees of biological activity, the unique structure of this compound may provide enhanced selectivity towards specific molecular targets, making it a valuable candidate for further development .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride with high purity?

  • Methodological Answer : Key parameters include solvent choice (e.g., DMSO for reflux reactions), reaction time (18–24 hours for cyclization), and purification steps (ice-water precipitation followed by recrystallization with ethanol-water mixtures). For intermediates, glacial acetic acid is often used as a catalyst in condensation reactions with substituted aldehydes . Purity is typically verified via HPLC (≥95%) and elemental analysis .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : To confirm substitution patterns on the benzothiazole and diazepane rings.
  • Mass spectrometry (HRMS) : For molecular ion verification.
  • X-ray crystallography : To resolve ambiguities in stereochemistry, particularly for the diazepane moiety .

Q. What are the standard protocols for assessing its solubility and stability in biological buffers?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering (DLS).
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different assays?

  • Methodological Answer :

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays).
  • Purity verification : Impurities like unreacted diazepane precursors may interfere; use preparative HPLC to isolate the target compound .
  • Dose-response consistency : Ensure linearity in IC50 values across multiple replicates .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability.
  • Lipid nanoparticle encapsulation : Enhances blood-brain barrier penetration for CNS-targeted studies .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites for structural modification .

Q. How can computational modeling guide the design of analogs with improved target affinity?

  • Methodological Answer :

  • Molecular docking : Map interactions between the benzothiazole core and target proteins (e.g., kinases).
  • QSAR studies : Correlate substituent electronegativity (e.g., chloro groups) with activity trends.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for structural variants .

Key Research Challenges

  • Structural complexity : The diazepane ring’s conformational flexibility complicates crystallography-based structure validation .
  • Biological selectivity : Off-target effects may arise due to the compound’s affinity for ATP-binding pockets in unrelated kinases .

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